![molecular formula C46H91N2O11P B10823664 [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate CAS No. 159156-98-6](/img/structure/B10823664.png)
[3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG(2000)-amine (sodium salt) is a compound that consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol (PEG) of molecular weight 2000, and an amine group. This compound is widely used in the field of nanomedicine and drug delivery systems due to its amphiphilic nature, which allows it to form stable micelles and liposomes in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-amine (sodium salt) typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of DSPE using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). This activated DSPE is then reacted with PEG-amine to form the DSPE-PEG-amine conjugate .
Industrial Production Methods
In industrial settings, the production of DSPE-PEG(2000)-amine (sodium salt) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques like dialysis or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG(2000)-amine (sodium salt) can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The PEG chain can be further functionalized through conjugation with other molecules, such as drugs or targeting ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.
Conjugation: Reagents such as NHS esters and maleimides are used for conjugation reactions.
Major Products
The major products of these reactions include various functionalized derivatives of DSPE-PEG(2000)-amine, which can be tailored for specific applications in drug delivery and biomedical research .
Scientific Research Applications
DSPE-PEG(2000)-amine (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to form liposomes and micelles that can encapsulate drugs, enhancing their solubility, stability, and bioavailability.
Nanomedicine: The compound is employed in the development of nanoparticles for targeted cancer therapy.
Industrial Applications: In the pharmaceutical industry, DSPE-PEG(2000)-amine is used to improve the formulation of various drugs, enhancing their stability and shelf life.
Mechanism of Action
The mechanism of action of DSPE-PEG(2000)-amine (sodium salt) primarily involves its ability to form stable micelles and liposomes in aqueous environments. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their solubility. The PEG chain provides steric stabilization, preventing the aggregation of nanoparticles and prolonging their circulation time in the bloodstream .
At the molecular level, the amine group can interact with various biological targets, facilitating the delivery of conjugated drugs or biomolecules to specific cells or tissues. The PEGylation of DSPE also reduces the immunogenicity of the nanoparticles, allowing for repeated administration without eliciting an immune response .
Comparison with Similar Compounds
DSPE-PEG(2000)-amine (sodium salt) can be compared with other similar compounds, such as:
DSPE-PEG(2000)-carboxylic acid: This compound has a carboxyl group instead of an amine group, which can be used for different types of conjugation reactions.
DSPE-PEG(2000)-maleimide: This derivative contains a maleimide group, which is useful for conjugation with thiol-containing molecules.
DSPE-PEG(2000)-methotrexate: This compound is a conjugate of DSPE-PEG(2000) with the chemotherapeutic agent methotrexate, used for targeted cancer therapy.
The uniqueness of DSPE-PEG(2000)-amine (sodium salt) lies in its amine group, which provides versatile conjugation options for a wide range of applications in drug delivery and biomedical research .
Properties
CAS No. |
159156-98-6 |
|---|---|
Molecular Formula |
C46H91N2O11P |
Molecular Weight |
879.2 g/mol |
IUPAC Name |
[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C46H91N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53) |
InChI Key |
BBJPYLDHKQBAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Related CAS |
159156-98-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![20-[1-[5-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823587.png)
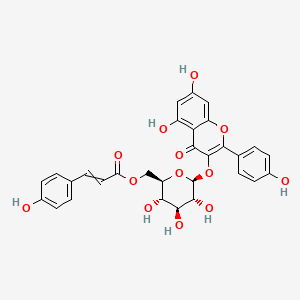

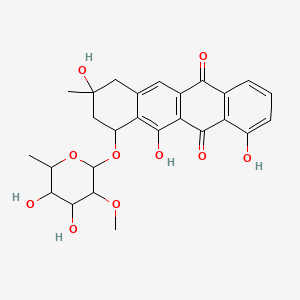
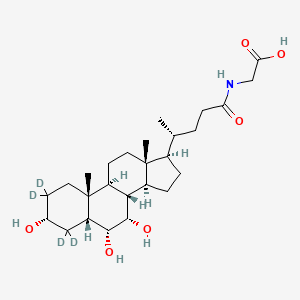
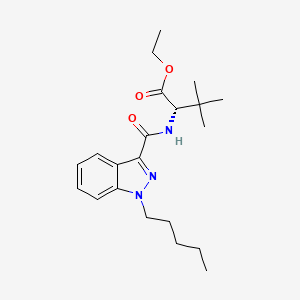
![(3E,5E,7E,11E,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823639.png)
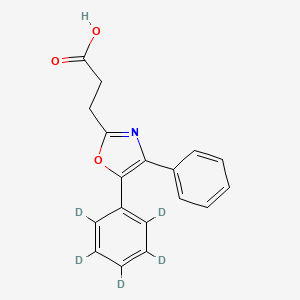
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10823657.png)
![(3E,5E,7E,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823658.png)
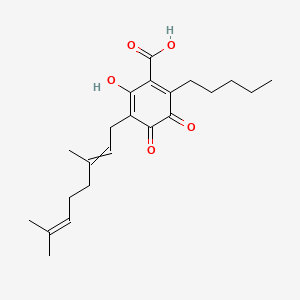
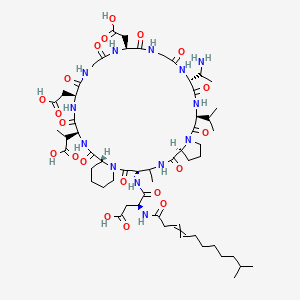
![1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol;hydrate](/img/structure/B10823678.png)
